3,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzothiazole ring fused with a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Attachment of the Butanamide Moiety: The benzothiazole intermediate is then reacted with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Synthesis of Intermediates: The intermediates required for the synthesis, such as o-aminothiophenol and 3,3-dimethylbutanoyl chloride, are produced in bulk.
Optimization of Reaction Conditions: The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Purification and Isolation: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols; typically carried out under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted amides or other derivatives.
Scientific Research Applications
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
- 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pentanamide
Uniqueness
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiazole ring and butanamide moiety provide a unique combination that can interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H20N2OS |
---|---|
Molecular Weight |
252.38 g/mol |
IUPAC Name |
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)8-11(16)15-12-14-9-6-4-5-7-10(9)17-12/h4-8H2,1-3H3,(H,14,15,16) |
InChI Key |
QUIITMLRBTYUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NC2=C(S1)CCCC2 |
Origin of Product |
United States |
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